3-cyano-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide
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Overview
Description
Scientific Research Applications
Histone Deacetylase Inhibition
A lead compound identified for its potent histone deacetylase (HDAC) inhibitory activity features a cyanopyridyl moiety, highlighting the utility of cyano substitution in enhancing pharmacological properties. This compound demonstrated significant HDAC1 inhibition and anti-proliferative effects in cancer cells, underscoring the potential of such structures in cancer research and therapy (Andrews et al., 2008).
Potassium Channel Modulation
Investigations into N-pyridyl benzamide derivatives have identified their role as KCNQ2/Q3 potassium channel openers, demonstrating efficacy in animal models of epilepsy and pain. This research highlights the therapeutic potential of these compounds in neurological disorders, although challenges with toxicity have been noted, necessitating further optimization (Amato et al., 2011).
Antineoplastic Activity
The compound flumatinib, an antineoplastic tyrosine kinase inhibitor, is currently undergoing clinical trials for chronic myelogenous leukemia (CML). Research into its metabolism has revealed the predominance of the parent drug in human samples, with metabolites arising from N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis. This study provides critical insights into the metabolic pathways of flumatinib in humans, informing dosing and safety considerations (Gong et al., 2010).
Antimicrobial Applications
Pyrimidinone and oxazinone derivatives, synthesized from citrazinic acid, have been explored for their antimicrobial properties. These compounds, exhibiting good antibacterial and antifungal activities, represent a novel class of antimicrobials with potential utility in combating infectious diseases (Hossan et al., 2012).
Fluoride Ion Sensing
N-(Cyano(naphthalen-1-yl)methyl)benzamide derivatives have been synthesized and characterized for their solid-state properties and solution-phase hydrogen bonding interactions. Notably, one of these compounds exhibits a significant color change in response to fluoride ions, demonstrating its potential as a colorimetric sensor for fluoride anion detection in various applications (Younes et al., 2020).
Mechanism of Action
Target of Action
It is known that similar compounds, such asN-cyanoacetamides , are considered important precursors for heterocyclic synthesis . They are extensively used as reactants to form a variety of heterocyclic compounds .
Mode of Action
It is known that the carbonyl and cyano functions of n-cyanoacetamides enable reactions with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can participate in a variety of condensation and substitution reactions .
Biochemical Pathways
It is known that n-cyanoacetamides are used to build various organic heterocycles , which can affect a wide range of biochemical pathways.
Result of Action
It is known that many derivatives of cyanoacetamide have diverse biological activities , suggesting that this compound may also have a range of effects at the molecular and cellular levels.
Action Environment
It is known that the synthesis of n-cyanoacetamides can be carried out under different reaction conditions , suggesting that the environment could potentially influence the action of this compound.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-cyano-N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N4O/c1-10-7-13(16(17,18)19)23-14(22-10)5-6-21-15(24)12-4-2-3-11(8-12)9-20/h2-4,7-8H,5-6H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLPMIBBNYPMNRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CCNC(=O)C2=CC=CC(=C2)C#N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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